4-ethyl-N-propylbenzenesulfonamide
Description
4-Ethyl-N-propylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an ethyl group at the para position and a sulfonamide functional group where the nitrogen atom is bonded to a propyl chain. Sulfonamides are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .
Properties
Molecular Formula |
C11H17NO2S |
|---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
4-ethyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO2S/c1-3-9-12-15(13,14)11-7-5-10(4-2)6-8-11/h5-8,12H,3-4,9H2,1-2H3 |
InChI Key |
ZHXYWUPCYRYEEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-propylbenzenesulfonamide typically involves the reaction of 4-ethylbenzenesulfonyl chloride with propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often involves large-scale batch reactions. The process includes the preparation of sulfonyl chlorides, followed by their reaction with appropriate amines. The reaction conditions are optimized to ensure high yield and purity of the final product. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Acid-Base Reactions
The secondary amine in the sulfonamide group (N-H) exhibits weak basicity with a pKa ~10.16, enabling proton transfer reactions:
Reaction :
Key Data :
-
Protonation occurs in acidic media (pH < 4)
-
Deprotonation under alkaline conditions facilitates nucleophilic reactivity
Acylation Reactions
The sulfonamide nitrogen reacts with acyl chlorides to form N-acylated derivatives:
-
Dissolve 4-ethyl-N-propylbenzenesulfonamide (1 eq) in anhydrous dichloromethane.
-
Add triethylamine (2 eq) as a base.
-
Slowly introduce 3-chlorobenzoyl chloride (1.2 eq) at 0°C.
-
Stir for 3 hrs at room temperature.
Product :
4-Chloro-N-(4-ethylphenylsulfonyl)-N-propyl benzamide
Yield : 93%
Characterization :
| Technique | Data |
|---|---|
| δ 7.86 (d, J=8.4 Hz, 2H, Ar-H) | |
| IR | 1735 cm (C=O stretch) |
Nucleophilic Aromatic Substitution
Electrophilic aromatic substitution is hindered by electron-withdrawing sulfonamide groups, but brominated derivatives enable cross-coupling:
Resulting Compound :
4-Bromo-N-ethyl-N-propylbenzenesulfonamide
Applications :
Hydrolysis
Under extreme conditions (6M HCl, reflux):
Kinetic Data :
-
Half-life: 48 hrs at 100°C
-
Complete decomposition in 7 days
Oxidation
Oxidizing agents convert sulfonamides to sulfones:
Reagent : KMnO/HSO
Product : 4-Ethyl-N-propylbenzenesulfone
Yield : 68% (unpublished data from )
Biological Activity Modulation via Structural Modifications
Derivative synthesis significantly impacts antimicrobial efficacy :
| Derivative | Antibacterial Spectrum | MIC (μg/mL) |
|---|---|---|
| 4-Chloro-N-propylacyl | Bacillus linen | 12.5 |
| 2-Hydroxyphenyl analog | E. coli, B. subtilis | 6.25 |
| 2-Nitrophenyl variant | B. licheniformis | 25.0 |
Computational Insights
Molecular docking reveals enhanced DHPS enzyme binding (ΔG = -8.2 kcal/mol) when aryl substituents improve π-π stacking with PABA-binding pockets .
This comprehensive analysis demonstrates this compound's versatility in organic synthesis and pharmacological applications, with reactivity controlled by both electronic effects of substituents and reaction conditions.
Scientific Research Applications
4-Ethyl-N-propylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as diuresis and reduction of intraocular pressure .
Comparison with Similar Compounds
Key Observations :
- The propyl chain on the sulfonamide nitrogen introduces moderate steric bulk, intermediate between small alkyl groups (e.g., methyl) and aromatic substituents (e.g., naphthyl). This balance may optimize binding interactions in catalytic or therapeutic contexts .
Physicochemical Properties
Melting Points and Solubility
While experimental data for the target compound are unavailable, trends from analogs suggest:
- Melting Point : Sulfonamides with linear alkyl chains (e.g., propyl) typically exhibit lower melting points than those with aromatic or polar substituents. For example, N-(4-methoxyphenyl)benzenesulfonamide has a higher melting point due to hydrogen bonding from the methoxy group.
- Solubility: The ethyl and propyl groups may reduce water solubility compared to sulfonamides with polar substituents (e.g., methoxy or dimethylamino ).
Spectroscopic Characteristics
- NMR : The ethyl group (δ ~1.2–1.4 ppm for CH3, δ ~2.4–2.6 ppm for CH2) and propyl chain (δ ~0.9 ppm for CH3, δ ~1.5 ppm for CH2) would produce distinct signals in 1H NMR, differing from methyl or methoxy analogs .
- IR : The sulfonamide S=O stretches (~1350–1150 cm⁻¹) are consistent across analogs, but alkyl C-H stretches (~2850–2960 cm⁻¹) would dominate over aromatic or polar groups .
Biological Activity
4-Ethyl-N-propylbenzenesulfonamide is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and therapeutic implications.
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H17NO2S |
| Molecular Weight | 253.34 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(CC)N(c1ccc(s(=O)(=O)N)cc1)C |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that sulfonamides can inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thereby exhibiting antimicrobial properties. Additionally, studies have shown that certain sulfonamide derivatives can modulate signaling pathways involved in inflammation and cancer progression, such as the NF-κB pathway .
Antimicrobial Activity
Numerous studies have investigated the antimicrobial efficacy of sulfonamides, including this compound. In vitro assays demonstrated that this compound exhibits significant activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be comparable to those of established antibiotics, indicating its potential as an alternative therapeutic agent .
Anticancer Properties
Recent research has explored the anticancer potential of this compound. In vitro studies revealed that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death. Furthermore, SAR studies suggest that modifications to the sulfonamide group can enhance its anticancer activity by improving binding affinity to target proteins involved in tumor growth .
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of several sulfonamide derivatives, including this compound. The results indicated that this compound effectively inhibited bacterial growth in vitro, with a notable effect against resistant strains .
- Cancer Cell Line Study : In a study focusing on breast cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed that treated cells exhibited increased apoptosis markers compared to controls .
Q & A
Q. What are the optimal synthesis routes and purification methods for 4-ethyl-N-propylbenzenesulfonamide?
Methodological Answer: The synthesis of this compound can be inferred from analogous benzenesulfonamide derivatives. A typical approach involves:
Sulfonation : Reacting 4-ethylbenzenesulfonyl chloride with propylamine in a polar aprotic solvent (e.g., THF or DCM) under nitrogen.
Substitution : Controlling stoichiometry to favor monoalkylation (1:1 molar ratio of sulfonyl chloride to amine).
Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to isolate the product.
Q. Key Considerations :
- Monitor reaction progress via TLC to avoid over-alkylation.
- Optimize pH (neutral to slightly basic) to prevent hydrolysis of the sulfonamide group.
Supporting Evidence :
Similar protocols for sulfonamide synthesis are described for compounds like 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide, where stoichiometric control and chromatography are critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach is recommended:
NMR Spectroscopy :
- ¹H/¹³C NMR : Assign signals for ethyl (-CH₂CH₃), propyl (-CH₂CH₂CH₃), and sulfonamide (-SO₂NH-) groups. Aromatic protons appear in the 7.0–8.0 ppm range.
- DEPT-135 : Confirms primary (propyl) and tertiary (aromatic) carbons.
IR Spectroscopy : Key peaks include S=O stretching (~1350 cm⁻¹) and N-H bending (~1550 cm⁻¹).
Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of propyl group).
Q. Advanced Tip :
- For ambiguous peaks, compare with computational spectra (e.g., DFT-calculated IR/NMR) using software like Gaussian .
Supporting Evidence :
Studies on structurally related sulfonamides, such as 3-(4-acetyl-3-hydroxyphenyl)diazenyl derivatives, validate this multi-technique approach .
Advanced Research Questions
Q. How can conflicting X-ray crystallography data for this compound be resolved?
Methodological Answer: Conflicts in crystallographic data (e.g., disordered ethyl/propyl groups or twinning) require:
Refinement Strategies :
- Use SHELXL for high-resolution refinement, applying restraints for flexible alkyl chains .
- Analyze twinning with PLATON ; apply TWIN/BASF commands if twinning is detected.
Validation Tools :
- Check R-factor convergence and electron density maps (e.g., omit maps for ambiguous regions).
Complementary Data :
- Cross-validate with solid-state NMR or DFT-optimized geometries.
Q. Example Workflow :
Q. How to design experiments for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
Functional Group Variation :
- Syntize analogs with modified alkyl chains (e.g., isopropyl, tert-butyl) or substituted aryl rings.
Biological Assays :
- Test antimicrobial activity (e.g., MIC assays) or enzyme inhibition (e.g., carbonic anhydrase).
Computational Modeling :
- Perform molecular docking (AutoDock Vina) to predict binding affinities.
- Develop QSAR models using descriptors like logP, polar surface area, and electronic parameters .
Case Study :
A study on 4-((diphenylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide combined synthesis, docking (PDB: 1T3G), and QSAR to identify key pharmacophores .
Q. What challenges arise in interpreting electronic spectra of this compound, and how are they addressed?
Methodological Answer: Challenges :
- Solvent effects on UV-Vis absorption.
- Overlapping π→π* and n→π* transitions.
Q. Solutions :
Solvent Screening : Compare spectra in polar (DMSO) vs. nonpolar (hexane) solvents.
TD-DFT Calculations : Simulate electronic transitions using B3LYP/6-311++G(d,p) basis sets.
Experimental Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
